![molecular formula C15H23NO3S B2937282 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide CAS No. 1396879-91-6](/img/structure/B2937282.png)
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide, also known as HMBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMBT is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Chemoselective Acetylation
Magadum and Yadav (2018) explored chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, emphasizing the relevance of acetylation processes in synthesizing intermediates for antimalarial drugs. This study underscores the importance of selecting appropriate acyl donors and optimizing reaction conditions for efficient synthesis, potentially applicable to the compound Magadum & Yadav, 2018.
Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provides valuable insights into the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives. This study highlights the complex metabolic activation pathways that may lead to carcinogenic outcomes, relevant for assessing the safety and environmental impact of similar compounds Coleman et al., 2000.
Mechanism of Amide Hydrolysis
Duan, Dai, and Savage (2010) investigated the kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water, providing insights into the stability and reactivity of amide bonds under various conditions. This research is crucial for understanding the chemical behavior of amide-containing compounds, including potential degradation pathways and reaction mechanisms Duan, Dai, & Savage, 2010.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-6-4-5-7-13(12)19-10-14(17)16-11-15(2,18)8-9-20-3/h4-7,18H,8-11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFAOHYHLKGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide |
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